molecular formula C24H23N3O3S B10987109 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B10987109
M. Wt: 433.5 g/mol
InChI Key: ZAECXYLVOCMCNQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridazinones, which are heterocyclic molecules containing a pyridazine ring. The specific structure you provided features an indole moiety, a methoxy group, and a phenylthio group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Diazotization and Coupling Reaction:

    Other Methods:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and scalability.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: Identify the products formed in each reaction step.

Scientific Research Applications

    Chemistry: Investigate its role as a building block for more complex molecules.

    Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

    Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.

    Pathways: Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight distinctive features of this compound.

    Similar Compounds: List related pyridazinones or indole derivatives.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H23N3O3S/c1-15-24(19-13-17(30-3)7-11-21(19)26(15)2)22(28)14-27-23(29)12-10-20(25-27)16-5-8-18(31-4)9-6-16/h5-13H,14H2,1-4H3

InChI Key

ZAECXYLVOCMCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC

Origin of Product

United States

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